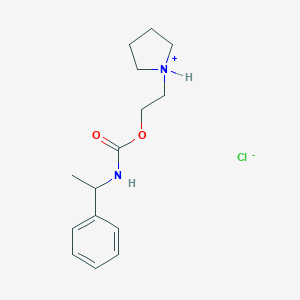
2-pyrrolidin-1-ium-1-ylethyl N-(1-phenylethyl)carbamate chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-pyrrolidin-1-ium-1-ylethyl N-(1-phenylethyl)carbamate chloride is a chemical compound that features a pyrrolidine ring, an ethyl linker, and a carbamate group attached to an alpha-methylbenzyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-pyrrolidin-1-ium-1-ylethyl N-(1-phenylethyl)carbamate chloride typically involves the reaction of 2-(pyrrolidinyl)ethanol with alpha-methylbenzyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as shorter reaction times, increased safety, and reduced waste. These methods often employ catalysts and optimized reaction conditions to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-pyrrolidin-1-ium-1-ylethyl N-(1-phenylethyl)carbamate chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms with hydrogenated functional groups.
Substitution: Substituted carbamate derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-pyrrolidin-1-ium-1-ylethyl N-(1-phenylethyl)carbamate chloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-pyrrolidin-1-ium-1-ylethyl N-(1-phenylethyl)carbamate chloride involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine derivatives: Compounds with similar pyrrolidine rings but different substituents.
Carbamate derivatives: Compounds with carbamate groups attached to various moieties.
Alpha-methylbenzyl derivatives: Compounds with alpha-methylbenzyl groups but different functional groups.
Uniqueness
2-pyrrolidin-1-ium-1-ylethyl N-(1-phenylethyl)carbamate chloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
100836-55-3 |
|---|---|
Molekularformel |
C15H23ClN2O2 |
Molekulargewicht |
298.81 g/mol |
IUPAC-Name |
2-pyrrolidin-1-ium-1-ylethyl N-(1-phenylethyl)carbamate;chloride |
InChI |
InChI=1S/C15H22N2O2.ClH/c1-13(14-7-3-2-4-8-14)16-15(18)19-12-11-17-9-5-6-10-17;/h2-4,7-8,13H,5-6,9-12H2,1H3,(H,16,18);1H |
InChI-Schlüssel |
CGEWOWZPTQPWEO-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NC(=O)OCC[NH+]2CCCC2.[Cl-] |
Kanonische SMILES |
CC(C1=CC=CC=C1)NC(=O)OCC[NH+]2CCCC2.[Cl-] |
Synonyme |
Carbamic acid, (1-phenylethyl)-, 2-(pyrrolidinyl)ethyl ester, hydrochl oride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















